

The Reactivity of Acetoximebenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acetoximebenzoate

Cat. No.: B15252623

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Introduction

Acetoximebenzoate, also known as O-benzoylacetoxy, is an organic compound featuring an O-acyl oxime functional group. This structural motif imparts a unique and diverse reactivity profile, making it a molecule of interest in synthetic organic chemistry. The presence of a relatively weak N-O bond, coupled with the electronic influence of the benzoyl group, governs its chemical behavior, leading to a range of transformations under thermal, photochemical, and catalytic conditions. This technical guide provides a comprehensive overview of the core reactivity principles of **Acetoximebenzoate**, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Chemical and Physical Properties

A summary of the key physical and spectroscopic properties of **Acetoximebenzoate** is provided below. This data is essential for its identification and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1]
Molecular Weight	177.2 g/mol	[1]
CAS Number	942-89-2	[1]
Appearance	White to light yellow powder/crystal	[1]
¹ H NMR (CDCl ₃)	δ (ppm): 2.15 (s, 3H), 2.20 (s, 3H), 7.40-7.60 (m, 3H), 8.05-8.15 (m, 2H)	[2][3]
¹³ C NMR	Spectral data available	[3]
IR Spectrum	Characteristic absorptions for C=N, N-O, and C=O bonds	[4]
Mass Spectrum (GC-MS)	Major fragments at m/z 105, 122	[3]

Core Reactivity and Reaction Mechanisms

The reactivity of **Acetoximebenzoate** is primarily dictated by the O-acyl oxime functionality. The key reaction pathways include N-O bond fragmentation, the Beckmann rearrangement, and hydrolysis.

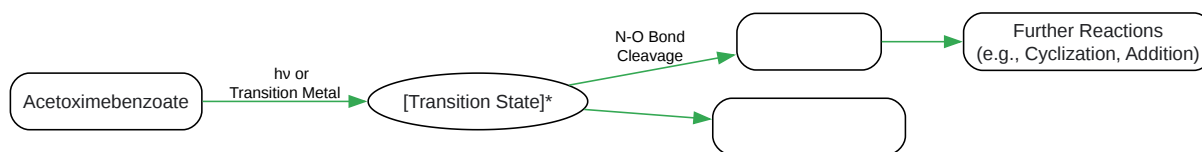
N-O Bond Fragmentation and Iminyl Radical Formation

A central feature of O-acyl oxime reactivity is the facile cleavage of the N-O bond, which can be initiated by transition metals or photolysis.[2] This homolytic cleavage results in the formation of a highly reactive iminyl radical and a benzoyloxy radical.

The generated iminyl radical is a versatile intermediate that can undergo a variety of subsequent reactions, including:

- Cyclization: Intramolecular addition to a tethered π -system to form N-heterocycles.[5]
- Intermolecular Addition: Addition to alkenes and other unsaturated systems.[2]

- Ring-Opening/Fragmentation: In cases where the iminyl radical is part of a strained ring system, C-C bond cleavage can occur to generate cyanoalkyl radicals.[6]

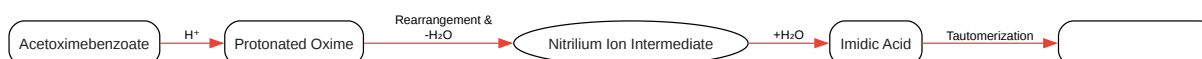


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*N-O bond fragmentation of **Acetoximebenzoate**.*

Beckmann Rearrangement

Under acidic conditions, **Acetoximebenzoate** can undergo a Beckmann rearrangement to yield N-acetyl-N-phenylbenzamide.[4][7] The reaction is initiated by the protonation of the oxime oxygen, converting the hydroxyl group into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent trapping of the nitrilium ion by water and tautomerization yields the final amide product.[8][9]



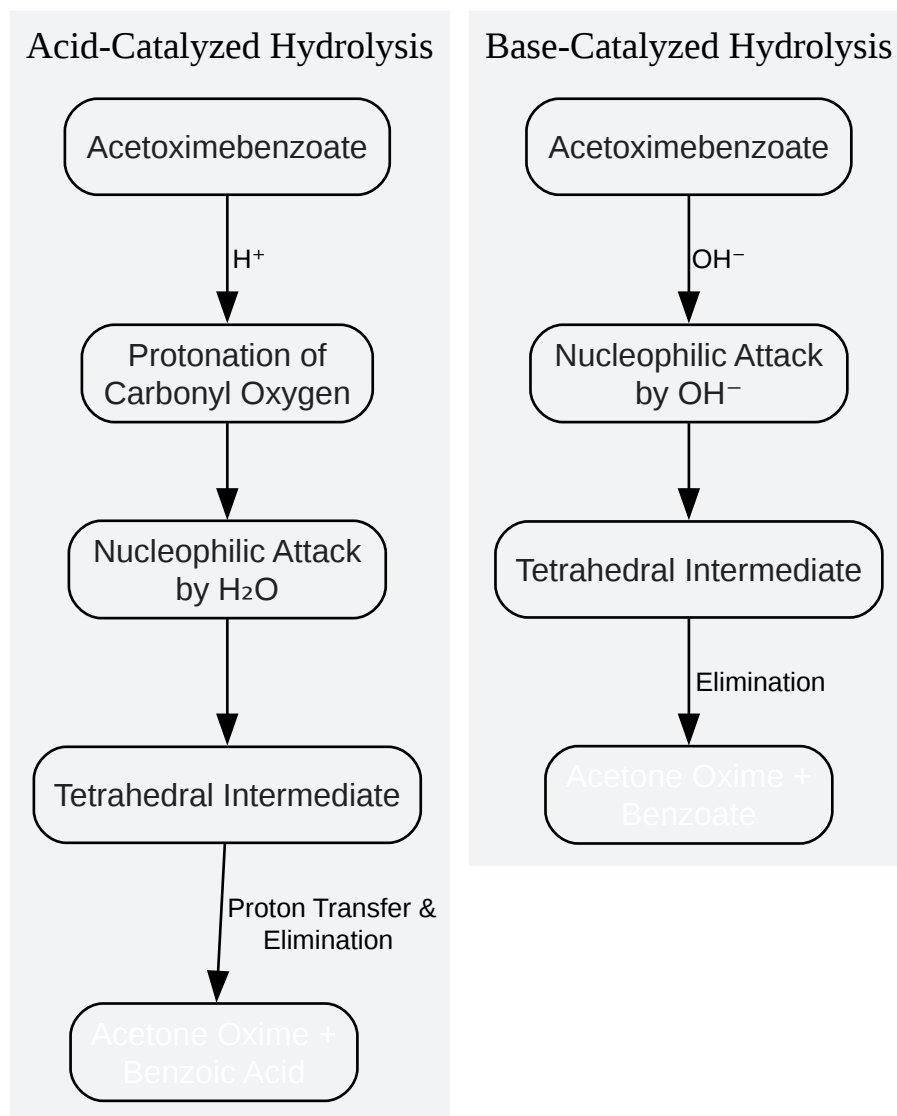
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Mechanism of the Beckmann Rearrangement.

Hydrolysis

Similar to other esters and oximes, **Acetoximebenzoate** is susceptible to hydrolysis under both acidic and basic conditions.[10][11] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The oxime functionality is generally more stable to

hydrolysis than the corresponding imine.[11] The hydrolysis will yield acetone oxime and benzoic acid (or its conjugate base).



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*Hydrolysis pathways of **Acetoximebenzoate**.*

Experimental Protocols

Synthesis of Acetoximebenzoate

This protocol is adapted from general procedures for the synthesis of O-acyl oximes.[12][13]

Materials:

- Acetone oxime
- Benzoyl chloride
- Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve acetone oxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.2 eq) to the solution.
- Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to afford **Acetoximebenzoate**.

Representative Reaction: Photochemical N-O Bond Cleavage

This protocol outlines a general procedure for the photochemical generation of an iminyl radical from **Acetoximebenzoate** for subsequent trapping.

Materials:

- **Acetoximebenzoate**
- Radical trapping agent (e.g., an alkene like styrene)
- Acetonitrile (degassed)
- Photoreactor equipped with a suitable UV lamp (e.g., 313 nm)

Procedure:

- In a quartz reaction vessel, dissolve **Acetoximebenzoate** (1.0 eq) and the radical trapping agent (2.0-5.0 eq) in degassed acetonitrile.
- Irradiate the solution in the photoreactor at room temperature.
- Monitor the reaction by TLC or GC-MS.
- Upon consumption of the starting material, remove the solvent under reduced pressure.
- Purify the residue by column chromatography to isolate the product resulting from the trapping of the iminyl radical.

Conclusion

Acetoximebenzoate is a versatile chemical entity whose reactivity is dominated by the chemistry of the O-acyl oxime group. The propensity for N-O bond cleavage to form reactive iminyl radicals under photochemical or transition-metal-catalyzed conditions opens avenues for

the construction of complex nitrogen-containing molecules. Furthermore, its susceptibility to undergo the Beckmann rearrangement provides a route to substituted amides. A thorough understanding of these fundamental reaction pathways is crucial for harnessing the synthetic potential of **Acetoximebenzoate** in research and development. This guide provides a foundational understanding for scientists to explore and utilize the rich reactivity of this compound.

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